2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-bromophenyl)acetamide
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Overview
Description
2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-bromophenyl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as amino, sulfanyl, and bromophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-bromophenyl)acetamide involves multiple steps. The initial step typically includes the formation of the tricyclic core structure, followed by the introduction of the amino and sulfanyl groups. The final step involves the attachment of the N-(4-bromophenyl)acetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-bromophenyl)acetamide can undergo various chemical reactions including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can yield an amino derivative.
Scientific Research Applications
2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-bromophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
- 2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-bromophenyl)acetamide lies in its specific combination of functional groups and its potential applications. The presence of the bromophenyl group, in particular, may confer unique reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C20H21BrN4O2S2 |
---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C20H21BrN4O2S2/c1-10(2)14-7-13-15(8-27-14)29-19-17(13)18(22)24-20(25-19)28-9-16(26)23-12-5-3-11(21)4-6-12/h3-6,10,14H,7-9H2,1-2H3,(H,23,26)(H2,22,24,25) |
InChI Key |
CFTJLBRBDAHUOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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